

understanding the role of copper in Cu(II)ATSM activity

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Compound of Interest

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An In-depth Technical Guide to the Role of Copper in Diacetyl-bis(N4-methylthiosemicarbazone) [Cu(II)ATSM] Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetyl-bis(N4-methylthiosemicarbazone) copper (II), or Cu(II)ATSM, is a lipophilic, charge-neutral metal complex that has garnered significant attention for its dual utility as a positron emission tomography (PET) imaging agent for hypoxic tissues and as a potential therapeutic for neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Parkinson's Disease.[1][2][3] The biological activity of this compound is intrinsically linked to its copper center. Understanding the precise role of copper—its redox chemistry, its interaction with cellular components, and its subsequent fate—is paramount to harnessing the full diagnostic and therapeutic potential of Cu(II)ATSM.

This technical guide provides a comprehensive overview of the core mechanisms of Cu(II)ATSM activity, focusing on the indispensable role of the copper ion. It synthesizes key quantitative data, details relevant experimental protocols, and visualizes complex pathways to serve as a critical resource for professionals in the field.

The Pivotal Role of Copper in the Mechanism of Action

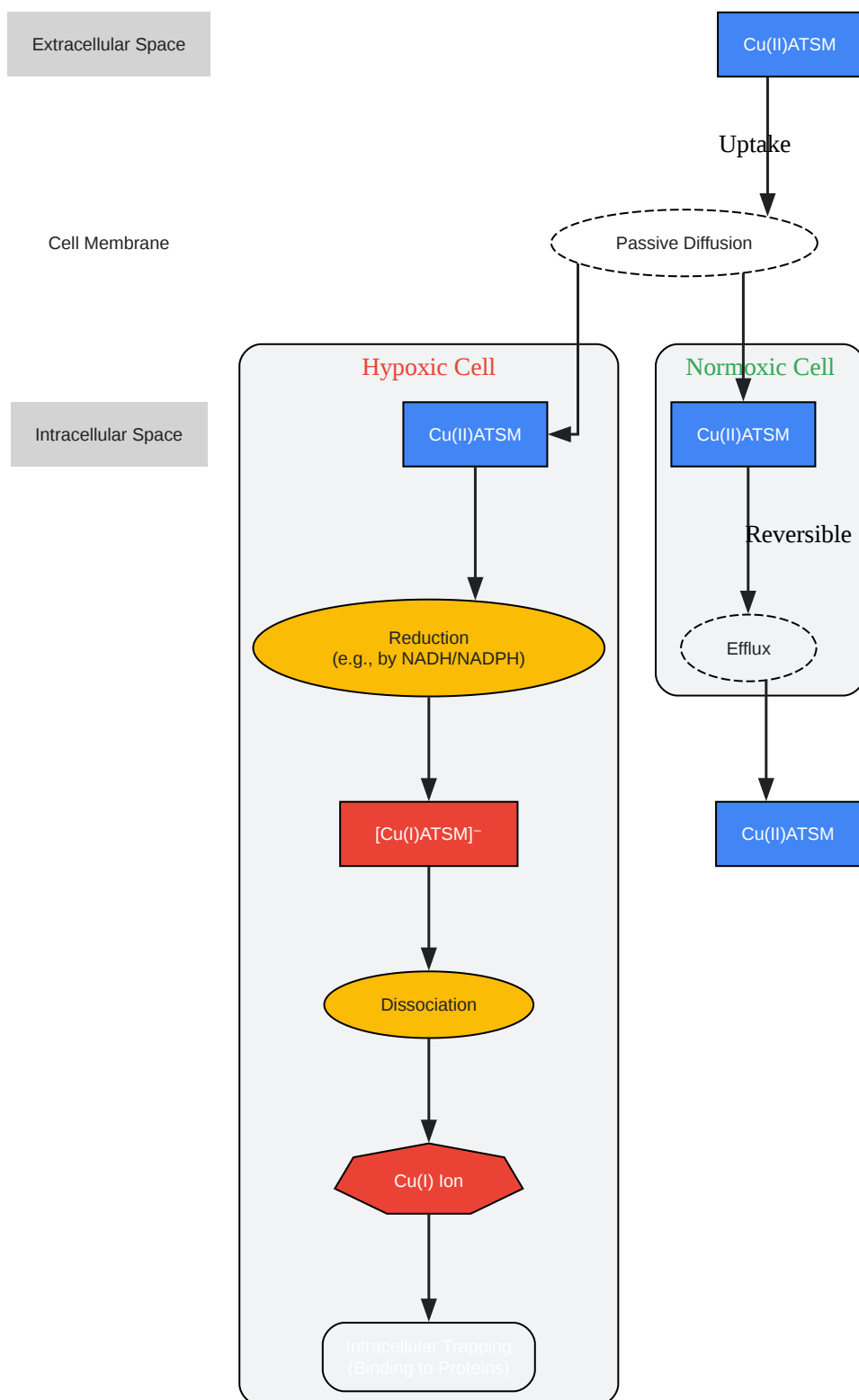
The activity of Cu(II)ATSM is primarily dictated by the redox potential of the copper ion, which allows the complex to act as a sensor for the cellular redox environment. Two principal mechanisms have been elucidated: hypoxia-selective trapping and neuroprotective activity through ferroptosis inhibition and copper replenishment.

Hypoxia-Selective Retention for PET Imaging

The initial and most widely studied application of radiolabeled Cu(II)ATSM (e.g., with ^{64}Cu , ^{62}Cu , or ^{60}Cu) is the non-invasive imaging of hypoxic tumors.[4][5] Hypoxic cells, often found in solid tumors, are resistant to radiotherapy and chemotherapy.[6][7] The mechanism for the selective retention of Cu(II)ATSM in these cells is a multi-step process centered on the reduction of the copper ion.

- **Cellular Uptake:** Due to its high lipophilicity and neutral charge, Cu(II)ATSM readily crosses the cell membrane via passive diffusion.[8][9]
- **Reductive Trapping:** In the highly reductive intracellular environment of hypoxic cells, the Cu(II) center of the complex is reduced to Cu(I).[7][8][9] This reduction is thought to be mediated by cellular reductants and enzymes like NADH-cytochrome b5 reductase and NADPH-cytochrome P450 reductase.[10]
- **Dissociation and Entrapment:** The resulting Cu(I)ATSM complex is unstable.[8] It is proposed that the Cu(I) ion dissociates from the ATSM ligand. The positively charged, less lipophilic Cu(I) ion is then trapped intracellularly, binding to various copper chaperones and other cellular components.[8][9] In normoxic cells, the complex is not efficiently reduced and can diffuse back out of the cell.[7]

This hypoxia-dependent trapping mechanism allows for the accumulation of radiolabeled copper in hypoxic regions, enabling their visualization by PET imaging.[7]



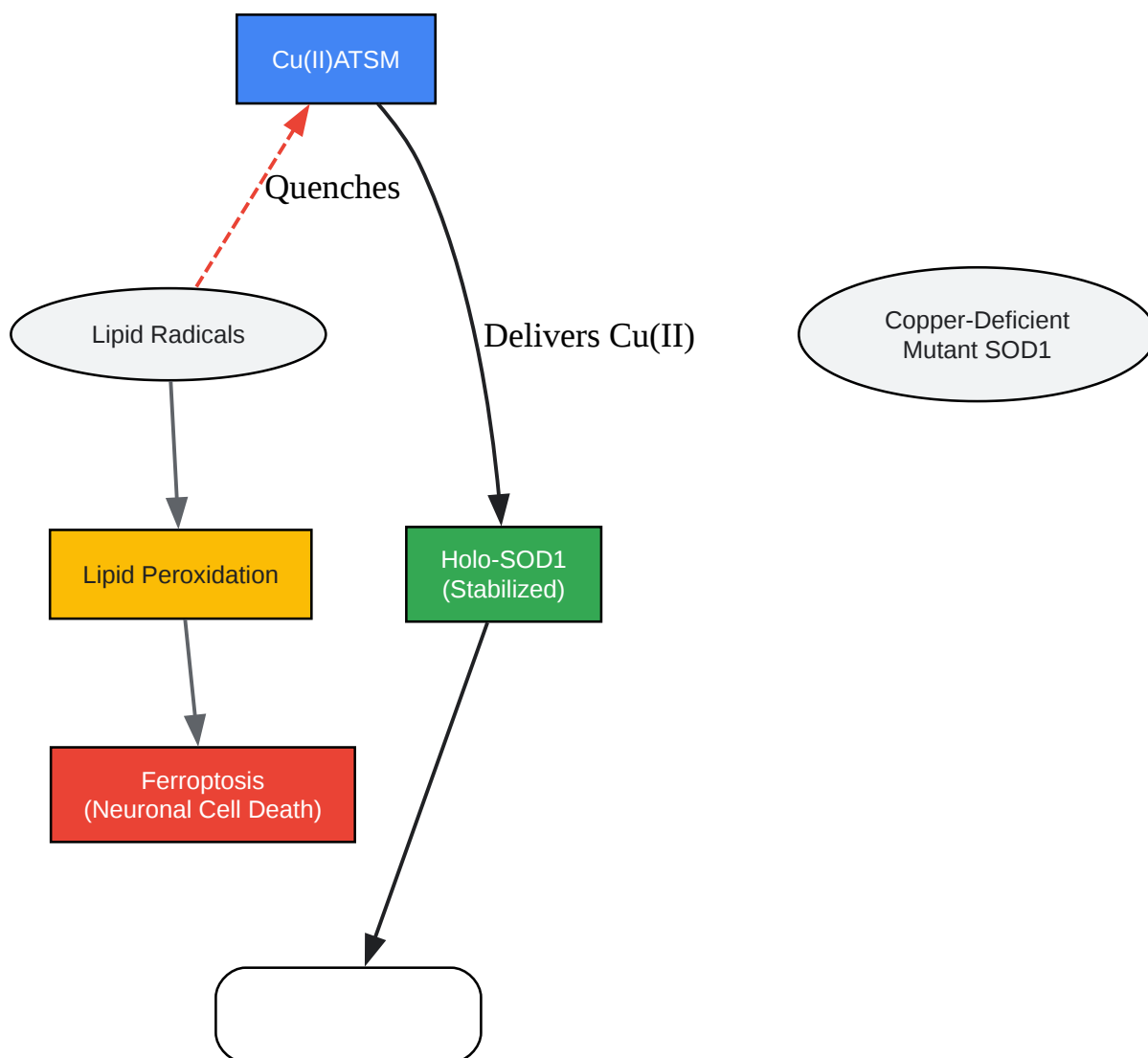
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Caption: Hypoxia-selective retention mechanism of Cu(II)ATSM.

Neuroprotective Mechanisms

Beyond its role in imaging, Cu(II)ATSM has demonstrated significant therapeutic potential in models of neurodegenerative diseases, where the role of copper is multifaceted.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- **Inhibition of Ferroptosis:** Ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation, is implicated in neurodegenerative diseases like ALS and Parkinson's disease.[\[1\]](#) Cu(II)ATSM has been shown to be a potent inhibitor of ferroptosis.[\[1\]](#) [\[2\]](#) The proposed mechanism involves the quenching of lipid radicals, thereby preventing lipid peroxidation and subsequent cell death.[\[1\]](#) Interestingly, this activity is not unique to copper, as Ni(II)ATSM shows similar potency, suggesting the thiosemicarbazone ligand scaffold plays a crucial role, while the metal center influences the compound's stability and bioavailability.[\[1\]](#)
- **Copper Delivery to Aberrant Proteins:** In certain familial forms of ALS linked to mutations in the Cu/Zn superoxide dismutase (SOD1) enzyme, the mutant protein is often copper-deficient, leading to misfolding and aggregation.[\[11\]](#)[\[12\]](#) Studies in SOD1 mutant mouse models have shown that orally administered Cu(II)ATSM can cross the blood-brain barrier and deliver its copper payload to the deficient SOD1 protein.[\[11\]](#)[\[12\]](#)[\[13\]](#) This incorporation of copper helps to stabilize the SOD1 protein in its proper conformation, reducing its toxicity and improving motor function and survival in these models.[\[12\]](#)[\[14\]](#) This suggests a role for Cu(II)ATSM as a copper chaperone or delivery agent to restore function to essential cuproenzymes.[\[13\]](#)[\[15\]](#)
- **Anti-Inflammatory Effects:** Cu(II)ATSM has also been shown to attenuate neuroinflammation. It can reduce the activation of microglia and astrocytes and decrease the production of pro-inflammatory mediators like nitric oxide (NO), monocyte chemoattractant protein 1 (MCP-1), and tumor necrosis factor (TNF).[\[16\]](#)[\[17\]](#) This anti-inflammatory action is associated with increased cellular copper levels and the induction of the neuroprotective protein metallothionein-1.[\[16\]](#)[\[17\]](#)



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Caption: Neuroprotective mechanisms of Cu(II)ATSM.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of Cu(II)ATSM, highlighting the central role of copper in its activity.

Table 1: In Vitro Efficacy of Cu(II)ATSM

Parameter	Cell Model	Condition	Value	Reference
EC50	Primary Cortical Neurons	RSL3-induced ferroptosis	143 nM	[1]
EC50	N27 Neuronal Cells	RSL3-induced ferroptosis	131 nM	[1]
⁶⁴ Cu Uptake	Anoxic vs. Normoxic Cells	0.5-1 hr incubation	~2-10 fold higher in anoxia	[18]

| Killing Rate | LL/2 Carcinoma Cells | [⁶⁴Cu][Cu(ATSM)] exposure | 99% at 1.50 Bq/cell | [\[7\]](#) |

Table 2: In Vivo Efficacy in Animal Models

Animal Model	Treatment	Key Outcome	Improvement	Reference
SOD1-G37R ALS Mice	Cu(II)ATSM (highest dose)	Survival	26% increase	[14]
SOD1-G37R ALS Mice	Riluzole	Survival	3.3% increase	[14]

| LPS-induced Neuroinflammation Mice | Cu(II)ATSM (60 mg/kg) | Brain VCAM-1 expression | ~20% reduction | [\[16\]](#) |

Table 3: Radiochemistry and Imaging Data for [⁶⁴Cu][Cu(ATSM)]

Parameter	Method	Value	Reference
Molar Activity (EOS)	HPLC	2.2–5.5 Ci/μmol	[6][19]
Molar Activity (EOS)	ATSM-titration	2.2–2.6 Ci/μmol	[6][19]
Molar Activity (EOS)	ICP-MS	3.0–4.4 Ci/μmol	[6][19]
Radiochemical Purity	radio-HPLC	>99%	[6][19]
Tumor/Muscle Ratio (Cervical Cancer)	PET Imaging ([⁶² Cu] [Cu(ATSM)])	T/M > 3.2 predicts worse survival	[7]

| HIF-1α Prediction (Cervical Cancer) | PET Imaging ([⁶²Cu][Cu(ATSM)]) | 92.3% sensitivity, 88.9% specificity [[7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on Cu(II)ATSM. Below are synthesized protocols for key experiments.

Protocol 1: Synthesis of Cu(II)ATSM

This protocol is based on previously reported methods.[20]

- Ligand (ATSM) Synthesis:
 - Dissolve 4-Methyl-3-thiosemicarbazide (11.4 mmol) in 50 mL of ethanol with heating and stirring.
 - Add an ethanolic solution of diacetyl (2,3-butanedione) (5.7 mmol) dropwise to the solution.
 - Add 5-6 drops of glacial acetic acid to the reaction mixture.
 - Reflux the mixture at 60–70 °C for 4 hours, during which a white precipitate of the ATSM ligand will form.
 - Allow the mixture to cool and store at 4 °C overnight to ensure complete precipitation.

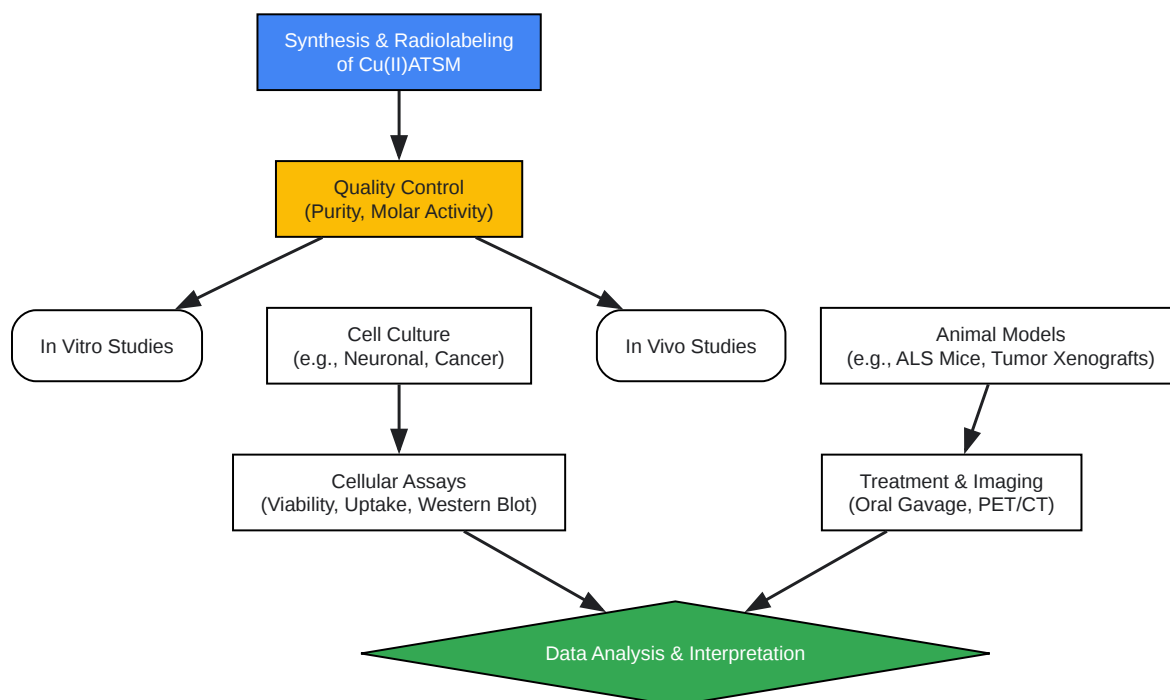
- Collect the white precipitate by filtration, wash with cold ethanol, and dry under vacuum.
- Complexation with Copper(II):
 - Prepare a stock solution of the ATSM ligand (e.g., 10 mM) in a suitable solvent like dimethyl sulfoxide (DMSO).[\[20\]](#)
 - Prepare a stock solution of a copper(II) salt (e.g., CuCl₂, 100 mM) in water.[\[20\]](#)
 - Combine equimolar amounts of the ATSM ligand and the copper(II) salt in a solvent mixture (e.g., 30% DMSO in phosphate buffer, pH 7.4) to facilitate solubility.[\[20\]](#)
 - The formation of the deep-colored Cu(II)ATSM complex can be monitored by UV-vis spectroscopy.[\[20\]](#)
 - The final product can be purified and characterized using standard techniques.

Protocol 2: Radiolabeling of ATSM with ⁶⁴Cu

This protocol describes an automated synthesis suitable for PET tracer production.[\[6\]](#)[\[19\]](#)

- ⁶⁴Cu Production: Produce ⁶⁴Cu via cyclotron irradiation of an enriched ⁶⁴Ni target.[\[19\]](#)
- Automated Synthesis Setup: Utilize a commercially available automated synthesis module (e.g., GE TRACERlab FXN or IBA Synthera®).[\[19\]](#)
- Labeling Reaction:
 - The cyclotron-produced [⁶⁴Cu]CuCl₂ is transferred to the synthesis module.
 - The pH is adjusted to an optimal range for labeling (typically pH 4-5).
 - The [⁶⁴Cu]CuCl₂ solution is reacted with the ATSM ligand precursor in a suitable solvent (e.g., ethanol/water mixture) at an elevated temperature (e.g., 90-100°C) for a short duration (e.g., 5-10 minutes).
- Purification:

- The reaction mixture is passed through a solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak).
- The cartridge traps the lipophilic $[^{64}\text{Cu}][\text{Cu}(\text{ATSM})]$ while unreacted hydrophilic $[^{64}\text{Cu}]\text{CuCl}_2$ and other impurities are washed away.
- The final product is eluted from the cartridge with ethanol.
- Quality Control:
 - Determine radiochemical purity and identity using radio-HPLC.
 - Calculate molar activity by measuring the radioactivity and the total mass of $\text{Cu}(\text{II})\text{ATSM}$.
[6][19]
 - Perform sterility and endotoxin testing before clinical use.



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Caption: General experimental workflow for evaluating Cu(II)ATSM.

Protocol 3: Cell Viability and Ferroptosis Assay

This protocol is adapted from studies investigating the anti-ferroptotic effects of Cu(II)ATSM.^[1]

- Cell Culture: Culture primary cortical neurons or immortalized neuronal cell lines (e.g., N27) in appropriate media. For primary cultures, suppress astrocyte growth with cytosine arabinoside.^[1]
- Induction of Ferroptosis:
 - Induce ferroptosis by treating cells with a specific inhibitor of glutathione peroxidase-4 (GPX4), such as RSL3 (e.g., 100-200 nM), or an inhibitor of cystine uptake, such as erastin.^[1]
- Treatment:
 - Co-treat cells with the ferroptosis inducer and varying concentrations of Cu(II)ATSM (e.g., 1 nM to 10 μ M). Include a known ferroptosis inhibitor, like liproxstatin-1, as a positive control.^[1]
- Assessment of Cell Viability:
 - After a set incubation period (e.g., 24 hours), assess cell viability using a standard method such as the MTT assay or CellTiter-Glo Luminescent Cell Viability Assay.
- Assessment of Lipid Peroxidation:
 - Measure lipid peroxidation using a fluorescent probe like C11-BODIPY(581/591).^[1]
 - Treat cells as described above, then incubate with the C11-BODIPY probe.
 - Analyze the shift in fluorescence (from red to green upon oxidation) using flow cytometry or fluorescence microscopy.

- Data Analysis:
 - Normalize viability and lipid peroxidation data to vehicle-treated controls.
 - Calculate EC50 values for Cu(II)ATSM by fitting the dose-response data to a nonlinear regression curve.[1]

Conclusion

The biological activity of Cu(II)ATSM is unequivocally dependent on its copper center. The redox plasticity of copper (cycling between Cu(II) and Cu(I)) is the linchpin of the compound's utility as a hypoxia-selective PET imaging agent. In the realm of neurotherapeutics, the role of copper is more diverse. Cu(II)ATSM acts not only as a potent anti-ferroptotic agent, a function where the ligand scaffold is also critical, but also as a targeted delivery vehicle to replenish copper in deficient cuproenzymes like mutant SOD1.[12][13] Furthermore, its ability to modulate cellular copper levels contributes to its anti-inflammatory properties.[16] The continued exploration of these copper-dependent mechanisms will be vital for optimizing the clinical application of Cu(II)ATSM and for designing the next generation of metal-based diagnostics and therapeutics for cancer and neurodegenerative diseases.

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